molecular formula C21H21F3N6O B2607631 (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1049422-50-5

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2607631
CAS No.: 1049422-50-5
M. Wt: 430.435
InChI Key: PQJRRJZELQTDSW-UHFFFAOYSA-N
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Description

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure incorporates a p-tolyl tetrazole moiety, a functional group known for its utility as a bioisostere for carboxylic acids, which can improve pharmacokinetic properties . The molecule also features a piperazine ring linked to a phenylmethanone group bearing a trifluoromethyl substituent. The phenylmethanone (benzophenone) scaffold is a recognized pharmacophore in neuroprotective agent design, with research indicating derivatives can protect neuronal cells from beta-amyloid and glutamate-induced toxicity . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . This specific combination of structural features suggests potential research applications in developing novel therapeutic agents, particularly for central nervous system (CNS) targets, and as a valuable scaffold in the synthesis of more complex molecules for biological screening. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-15-2-8-18(9-3-15)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)16-4-6-17(7-5-16)21(22,23)24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJRRJZELQTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C21H23N5OC_{21}H_{23}N_5O, with a molecular weight of approximately 365.44 g/mol. The structural features include:

  • Piperazine Ring : A six-membered ring known for its pharmacological properties.
  • Tetrazole Moiety : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Trifluoromethyl Phenyl Group : Enhances lipophilicity and may influence receptor interactions.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with piperazine and tetrazole derivatives have shown potential as anticancer agents by disrupting cellular processes involved in tumor growth.
  • GABA Receptor Modulation : Some derivatives act as GABA receptor agonists, suggesting anxiolytic properties.
  • Antimicrobial Effects : Similar structures have demonstrated antimicrobial properties against various pathogens.

The mechanisms through which this compound exerts its biological effects involve:

  • Receptor Binding : Interactions with GABA receptors and other neurotransmitter systems.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression or microbial growth.

Study 1: Anticancer Potential

In a study evaluating the anticancer effects of piperazine derivatives, it was found that compounds structurally related to This compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the tetrazole moiety in enhancing the compound's efficacy.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa12.5
Compound BMCF715.0
Target CompoundA54910.0

Study 2: Anxiolytic Activity

Another investigation focused on the anxiolytic potential of piperazine derivatives, where the target compound was shown to significantly reduce anxiety-like behavior in animal models. The results indicated that the compound interacts with serotonin receptors, thereby modulating mood and anxiety levels.

Dose (mg/kg)Behavior Score Reduction (%)
1030
2050
4070

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of Piperazine Core : Utilizing common reagents for ring closure.
  • Introduction of Tetrazole Moiety : Achieved through cyclization reactions.
  • Final Coupling Reaction : Linking with the trifluoromethyl phenyl group via nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally and functionally related derivatives. Key structural analogs differ in substituents on the tetrazole, piperazine, or aryl groups, leading to variations in physicochemical properties and biological activity.

Structural Analogues and Their Features

Compound Name Structural Variations Synthesis Method Biological Activity References
(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (Target) Tetrazole-p-tolyl, trifluoromethylphenyl Alkylation of piperazine with tetrazole-thiol, followed by ketone coupling Under investigation (antiproliferative)
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone Tetrazole-4-fluorophenyl, thiophen-2-yl Similar alkylation strategy with fluorophenyl and thiophene substituents Not reported
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole instead of tetrazole, butanone linker Coupling of arylpiperazine with pyrazole-carboxylic acid Antiproliferative (preliminary data)
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Thiophene substituent, ethanone linker (no tetrazole) Nucleophilic substitution of arylpiperazine with thiophene-acetyl chloride CNS activity (dopamine receptor assays)
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allyl-piperazine, phenyl-tetrazole Thiol-alkylation of bromoethanone with tetrazole-thiol derivatives Antiproliferative (IC₅₀: 8.2 µM)

Key Findings from Comparative Studies

Bioactivity :

  • The target compound ’s trifluoromethylphenyl group may enhance receptor binding compared to fluorophenyl (e.g., ) or thiophene (e.g., MK47) analogs, as the CF₃ group increases hydrophobicity and electron deficiency .
  • Compound 13a (allyl-piperazine, phenyl-tetrazole) demonstrated moderate antiproliferative activity (IC₅₀: 8.2 µM), suggesting the tetrazole-piperazine scaffold is pharmacologically relevant .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods in and , involving alkylation of piperazine with tetrazole intermediates. However, the trifluoromethylphenyl group requires precise coupling conditions to avoid side reactions .

Metabolic Stability: Tetrazole-containing compounds (e.g., target and ) exhibit higher metabolic stability than pyrazole or thiophene derivatives due to tetrazole’s resistance to oxidative degradation .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be validated?

Methodological Answer: A multi-step synthesis is typically employed, leveraging heterocyclic coupling and catalytic conditions. For example:

  • Step 1: React 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde with piperazine derivatives under PEG-400 solvent and Bleaching Earth Clay (BEC) catalysis (70–80°C, 1 hour) to form the tetrazole-piperazine intermediate .
  • Step 2: Couple the intermediate with 4-(trifluoromethyl)benzoyl chloride via nucleophilic acyl substitution.
  • Validation: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1), and confirm purity via HPLC (>95%) and 1^1H NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsKey Spectral Validation
1PEG-400, BEC, 70°CIR: C=N stretch ~1600 cm1^{-1}
2DCM, RT, 12 hrs1^1H NMR: CF3_3 singlet at δ 7.6–7.8 ppm

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Assign piperazine (δ 2.5–3.5 ppm) and trifluoromethylphenyl (δ 7.6–7.8 ppm) moieties. Tetrazole C-H protons appear as singlets near δ 8.0–8.5 ppm .
  • IR Spectroscopy: Confirm tetrazole ring (C=N stretch ~1600 cm1^{-1}) and carbonyl (C=O ~1680 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The -CF3_3 group deactivates the phenyl ring via inductive effects, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for substitutions. Kinetic studies using 19^{19}F NMR can track electronic effects on reaction rates .

Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

  • Standardized Protocols: Use identical solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity) and cell lines (e.g., HEK293 for receptor binding).
  • Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) to cross-validate activity .
  • Statistical Rigor: Replicate experiments across ≥3 independent batches (n=6 per group) and apply ANOVA to assess variability .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or GPCRs. Focus on tetrazole’s hydrogen-bonding capacity and -CF3_3 hydrophobicity .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Lys246 in kinase ATP pockets) .

Q. What strategies resolve contradictions in reported IC50_{50}50​ values across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from ≥5 studies and adjust for assay variables (e.g., ATP concentration in kinase assays).
  • Proteomic Profiling: Use kinome-wide screening (e.g., KiNativ) to identify off-target effects that may skew potency measurements .
  • pH Optimization: Test activity at physiological pH (7.4) vs. assay-specific conditions to account for ionization differences .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric Replacement: Substitute the tetrazole ring with 1,2,4-oxadiazole to improve microsomal stability (tested via liver microsome assays).
  • Deuterium Labeling: Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • Prodrug Approach: Mask the piperazine moiety with acetyl groups, hydrolyzed in vivo for sustained release .

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